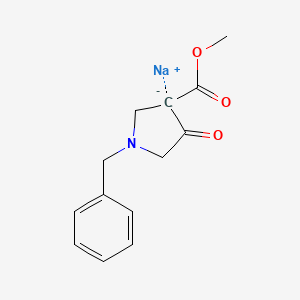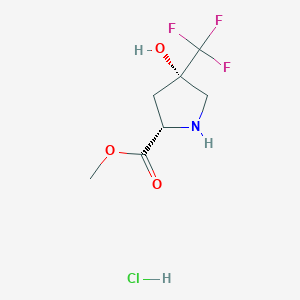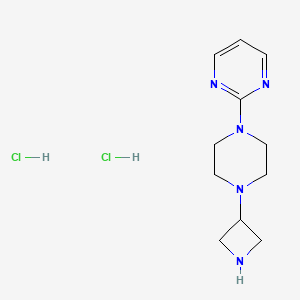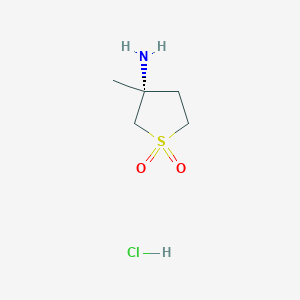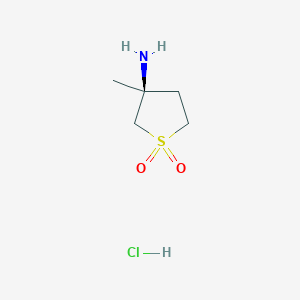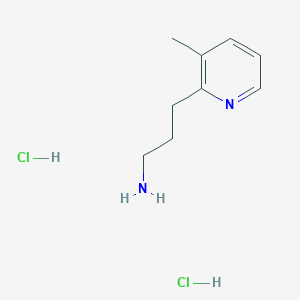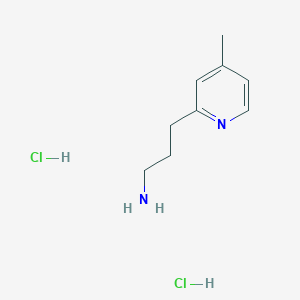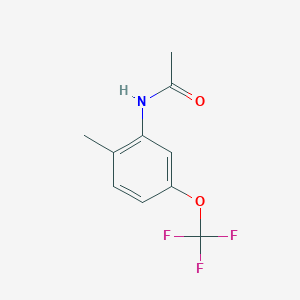![molecular formula C20H28N2O6S2 B8045358 1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate CAS No. 93962-72-2](/img/structure/B8045358.png)
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate is a compound derived from 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, and 4-methylbenzenesulfonic acid. This compound is known for its utility in various chemical reactions due to its unique structure and properties. It is widely used as a catalyst and reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1,4-diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with 4-methylbenzenesulfonic acid. The reaction is usually carried out in an appropriate solvent such as methanol or ethanol under controlled temperature conditions to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems also helps in maintaining consistent quality and purity of the final product.
化学反应分析
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions, often facilitating the transfer of electrons.
Substitution: This compound is known to undergo nucleophilic substitution reactions due to the presence of the diazabicyclo structure.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperature conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include oxidized derivatives of the starting materials, while in substitution reactions, the products will be the substituted compounds.
科学研究应用
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
作用机制
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate involves its ability to act as a nucleophile and a base. The diazabicyclo structure allows it to stabilize transition states and facilitate various chemical transformations. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, which help in catalyzing reactions and forming desired products .
相似化合物的比较
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate is unique due to its high nucleophilicity and basicity, which make it an effective catalyst for a wide range of reactions. Its ability to stabilize transition states and facilitate multiple types of chemical transformations sets it apart from other similar compounds .
属性
CAS 编号 |
93962-72-2 |
|---|---|
分子式 |
C20H28N2O6S2 |
分子量 |
456.6 g/mol |
IUPAC 名称 |
1,4-diazoniabicyclo[2.2.2]octane;4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.C6H12N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-2-8-5-3-7(1)4-6-8/h2*2-5H,1H3,(H,8,9,10);1-6H2 |
InChI 键 |
NUKKGWZEIYATPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN2CCN1CC2 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C[NH+]2CC[NH+]1CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


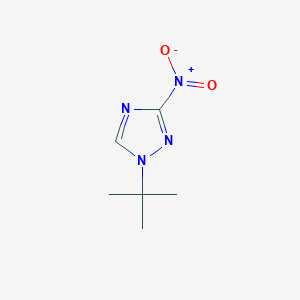
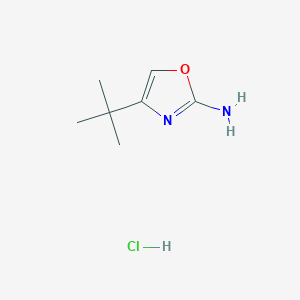
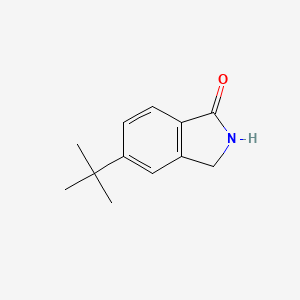
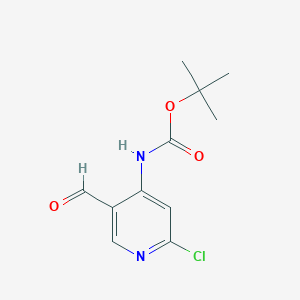
![8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8045296.png)
![Propyl 2-(3-amino-1,2,3,4-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B8045306.png)
